N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 877652-66-9
Cat. No.: VC11876586
Molecular Formula: C19H19N5O2S3
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877652-66-9 |
|---|---|
| Molecular Formula | C19H19N5O2S3 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H19N5O2S3/c1-12-22-23-18(29-12)21-15(25)11-28-19-20-14-8-10-27-16(14)17(26)24(19)9-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,21,23,25) |
| Standard InChI Key | NSYROXOVOQNUNN-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound combines a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-phenylethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide branch terminates in a 5-methyl-1,3,4-thiadiazol-2-yl group, contributing to its unique electronic and steric profile .
Table 1: Key Chemical Identifiers
Structural Motifs and Relevance
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Thieno[3,2-d]pyrimidinone: A bicyclic system known for kinase inhibition and antimicrobial activity .
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1,3,4-Thiadiazole: Enhances metabolic stability and bioavailability in drug candidates .
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Sulfanyl Acetamide Linker: Facilitates interactions with cysteine residues in enzymatic targets .
Synthesis and Physicochemical Properties
Table 2: Key Physicochemical Parameters
The compound’s moderate lipophilicity (logP ~2.4) suggests adequate membrane permeability, while its low aqueous solubility (-2.72 LogSw) may necessitate formulation enhancements for in vivo applications .
Biological Applications and Research Findings
Antimicrobial Properties
1,3,4-Thiadiazole derivatives demonstrate broad-spectrum antimicrobial activity. The methyl-thiadiazole moiety in this compound may enhance bacterial membrane disruption .
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